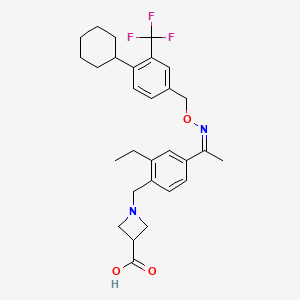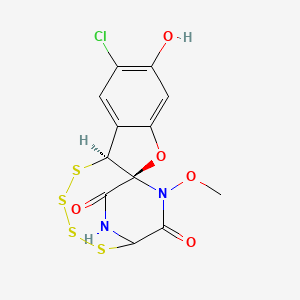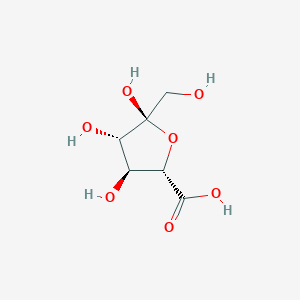
alpha-D-fructuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-fructuronic acid is the alpha anomer of D-fructofuranuronic acid. It derives from an alpha-D-fructofuranose. It is a conjugate acid of an alpha-D-fructuronate.
科学的研究の応用
Hydrolysis of Fructooligosaccharides : A study utilized high-performance anion exchange chromatography to investigate the hydrolysis of fructooligosaccharides (FOS) including compounds related to alpha-D-fructuronic acid. The research revealed that FOS hydrolysis follows pseudo-first-order kinetics, with the rate of hydrolysis increasing with temperature and being more pronounced under acidic conditions (L'homme, Arbelot, Puigserver, & Biagini, 2003).
Enzymatic Reactions : Alpha-D-fructuronic acid was involved in a study on the inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. This research demonstrated the complex enzymatic interactions and the formation of specific flavin adducts (Olson, Massey, Ghisla, & Whitfield, 1979).
Metabolic Dysfunction in Hereditary Fructose Intolerance : Alpha-D-fructuronic acid plays a role in metabolic dysfunction observed in patients with hereditary fructose intolerance. A study indicated that the administration of fructose induced renal tubular dysfunction, resembling renal tubular acidosis (Morris, 1968).
Novel Fluorescent Sensing System : Research on a novel fluorescent sensing system for alpha-glycated amino acids, which includes compounds related to alpha-D-fructuronic acid, was developed based on fructosyl amino acid binding protein. This system demonstrated high sensitivity and specificity for alpha-substituted fructosyl amino acids, useful in measuring hemoglobin A1c levels in diabetes (Sakaguchi, Ferri, Tsugawa, & Sode, 2007).
Alduronic Acid Metabolism by Bacteria : A study found that certain bacteria can adapt to utilize uronic acids, including alpha-D-fructuronic acid. The metabolism of these alduronic acids was identified to involve intermediates like D-fructuronic acid (McRORIE, Williams, & Payne, 1959).
Enzymatic Synthesis of Lactosucrose and Analogues : Beta-D-galactosidase from Bacillus circulans has been used in the production of lactosucrose and its analogues, involving substrates that include alpha-D-fructuronic acid. This study focused on optimizing synthetic conditions and understanding the hydrolytic rates of these products (Li, Xiang, Tang, Hu, Tian, Sun, Ye, & Zeng, 2009).
Analytical Method for Quality Control in Traditional Chinese Medicine : A study developed an analytical method using 1H NMR for the quality control of Lycii Fructus, which involved the quantification of bioactive principles related to alpha-D-fructuronic acid (Hsieh, Chan, Kuo, Hung, Li, Kuo, Peng, Zhao, Kuo, Sun, & Wu, 2018).
Total Synthesis of Hydroxypipecolic Acid : Research on the total synthesis of hydroxypipecolic acid, a nonproteinogenic cyclic alpha-amino acid, indicated the use of strategies involving compounds related to alpha-D-fructuronic acid (Liang & Datta, 2005).
Fructosyl Amino Acid Oxidase in Fungi : The distribution and properties of fructosyl amino acid oxidase, an enzyme relevant for the determination of glycated proteins in diabetic patients, were studied in fungi. The enzyme exhibited specificity against fructosyl valine, a compound structurally related to alpha-D-fructuronic acid (Yoshida, Sakai, Serata, Tani, & Kato, 1995).
Chemistry of the Fructosamine Assay : In a study examining the chemistry of the fructosamine assay, it was found that D-glucosone, a product of oxidation of Amadori compounds related to alpha-D-fructuronic acid, is formed. This research provides insight into the chemical processes underlying assays used in clinical settings (Baker, Zyzak, Thorpe, & Baynes, 1994).
1,5-Anhydro-D-fructose as a Chiral Building Block : 1,5-Anhydro-D-fructose, a compound related to alpha-D-fructuronic acid, is seen as a potential chiral building block for synthesizing biologically active compounds. Its biochemical and chemical properties were explored, emphasizing its role in sustainable chemical preparation (Andersen, Lundt, Marcussen, & Yu, 2002).
特性
製品名 |
alpha-D-fructuronic acid |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1 |
InChIキー |
PTCIWUZVDIQTOW-SYXVZTBSSA-N |
異性体SMILES |
C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
正規SMILES |
C(C1(C(C(C(O1)C(=O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



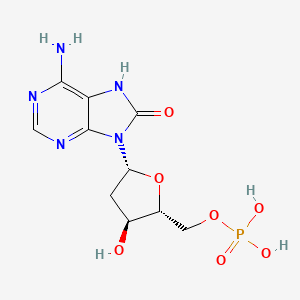
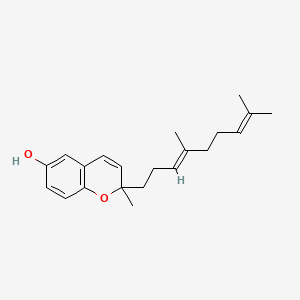

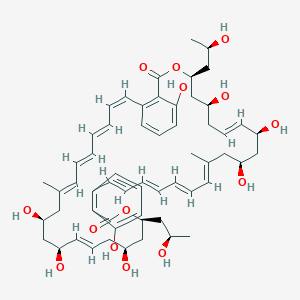
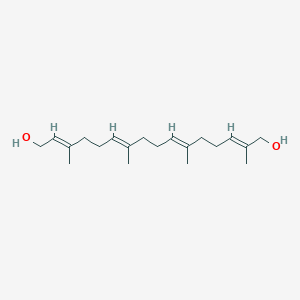

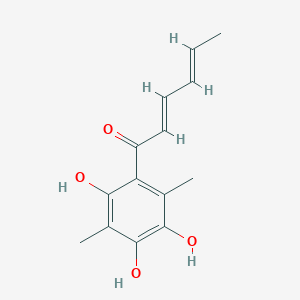

![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)

